Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester
Overview
Description
Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a 2-methyl-1,4-phenylene group, which is further substituted with a butyl group at the para position. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester typically involves the esterification of benzoic acid derivatives with appropriate phenolic compounds. One common method is the reaction of 4-butylbenzoic acid with 2-methyl-1,4-dihydroxybenzene in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a Lewis acid for bromination.
Major Products Formed:
Oxidation: Formation of 4-butylbenzoic acid or 4-butylbenzaldehyde.
Reduction: Formation of 4-butyl-2-methyl-1,4-phenylene methanol.
Substitution: Formation of nitro or halogenated derivatives of the original ester.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and resins.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester is used in the manufacture of plasticizers, which are additives that increase the plasticity or fluidity of materials. It is also employed in the production of coatings and adhesives.
Mechanism of Action
The mechanism by which benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester exerts its effects depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may interact with cellular enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound has a similar ester linkage but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester: This compound features a methyl group on both the benzoic acid and phenylene moieties.
Uniqueness: Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility compared to its methyl-substituted counterparts.
Properties
IUPAC Name |
[4-(4-butylbenzoyl)oxy-3-methylphenyl] 4-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O4/c1-4-6-8-22-10-14-24(15-11-22)28(30)32-26-18-19-27(21(3)20-26)33-29(31)25-16-12-23(13-17-25)9-7-5-2/h10-20H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWMWXDEVFKTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070129 | |
Record name | Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-62-7 | |
Record name | 1,1′-(2-Methyl-1,4-phenylene) bis(4-butylbenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64835-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064835627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,4-phenylene 4-butylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1′-(2-Methyl-1,4-phenylene) bis(4-butylbenzoate) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9D4J43NF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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